4-Fluoro-2-(furan-3-yl)benzonitrile
Description
4-Fluoro-2-(furan-3-yl)benzonitrile is a fluorinated aromatic nitrile compound featuring a furan substituent at the 2-position of the benzene ring and a fluorine atom at the 4-position.
Properties
Molecular Formula |
C11H6FNO |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-fluoro-2-(furan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H6FNO/c12-10-2-1-8(6-13)11(5-10)9-3-4-14-7-9/h1-5,7H |
InChI Key |
XMPABKBOAQNVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=COC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Fluoro-2-(furan-3-yl)benzonitrile with key analogs, focusing on substituents, physicochemical properties, and applications derived from the evidence:
Key Comparative Insights:
Electronic Effects: The trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzonitrile provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity . Hydroxyl (-OH) substituents (e.g., 4-Fluoro-2-hydroxybenzonitrile) increase polarity and hydrogen-bonding capacity, impacting solubility and crystallinity .
Synthetic Utility: 4-Fluoro-2-(trifluoromethyl)benzonitrile is frequently employed in cross-coupling reactions (e.g., with iodopyrazoles) to generate biaryl structures, as seen in patent literature . Amino-substituted analogs (e.g., 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) serve as intermediates for further functionalization, such as amide bond formation .
Safety and Handling: Compounds with -CF₃ groups (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile) carry notable hazards (H331: toxic if inhaled; H302: harmful if swallowed) , whereas hydroxylated derivatives may require precautions against oxidation.
Thermal Stability :
- The trifluoromethyl analog exhibits a melting point of 46°C , suggesting moderate thermal stability. Furan-containing analogs may have lower melting points due to reduced symmetry.
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